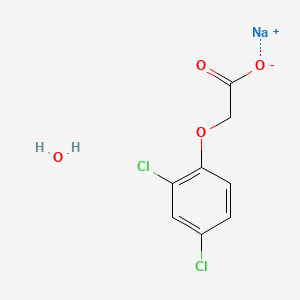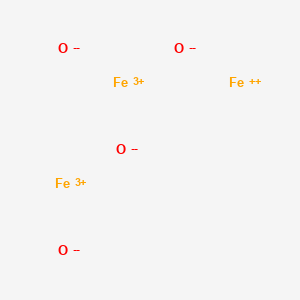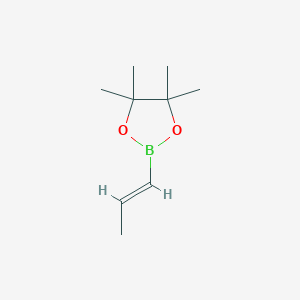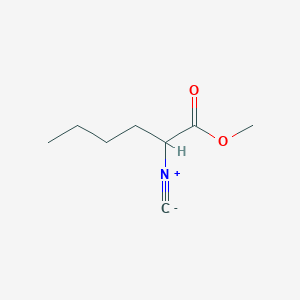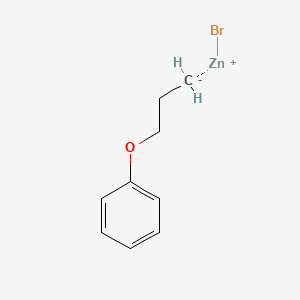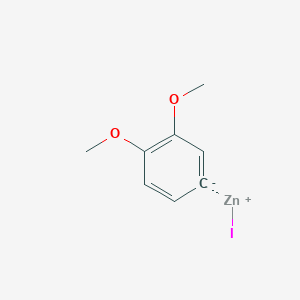
2,3,5,6-Tetramethylphenylzinc iodide
Descripción general
Descripción
2,3,5,6-Tetramethylphenylzinc iodide is a chemical compound with the CAS Number: 737797-44-3 . It has a molecular weight of 325.51 . The IUPAC name for this compound is iodo(2,3,5,6-tetramethylphenyl)zinc .
Physical And Chemical Properties Analysis
2,3,5,6-Tetramethylphenylzinc iodide is stored in a refrigerator . and is shipped at room temperature . It is a solution in THF .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Synthesis
- Synthesis of Aryltellurenyl Iodides : The reaction of (TmpTe)2 (tmp = 2,3,5,6-tetramethylphenyl) with I2 yields sterically stabilized arenetellurenyl iodide, showcasing the utility of tetramethylphenyl compounds in the synthesis of iodides with unique structural features (Faoro et al., 2010).
Reactivity and Structural Studies
Studies on Pyrimidine Derivatives : Demonstrates cross-coupling reactions of N-heteroaryl iodides, highlighting the utility of zinc compounds in facilitating such reactions and their potential applications in medicinal chemistry (Yamanaka et al., 1985).
Ionic Conductivity and Spectroscopic Studies : Investigation into the ionic conductivity and spectroscopic features of iodide ionic liquids with added iodine, illustrating the influence of iodide compounds on the electrical properties of ionic liquids (Jerman et al., 2008).
Novel Applications and Functional Materials
Triiodide PVC Membrane Electrode : Development of a triiodide ion-selective electrode based on a charge-transfer complex of iodine, showing the application of iodide recognition in analytical chemistry (Rouhollahi & Shamsipur, 1999).
Colorimetric Iodide Recognition : A novel colorimetric avenue for highly selective iodide recognition using citrate-stabilized core/shell Cu@Au nanoparticles, demonstrating an innovative approach for the detection of iodide in various samples (Zhang et al., 2011).
Safety and Hazards
The safety information for 2,3,5,6-Tetramethylphenylzinc iodide includes several hazard statements such as H225, H302, H314, H335, H351 . The precautionary statements include P210, P222, P223, P231, P232, P233, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P312, P330, P363, P370, P378, P405 .
Mecanismo De Acción
Target of Action
Organozinc compounds like this are generally used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
Organozinc compounds are known to participate in various types of reactions, including negishi cross-coupling reactions . In these reactions, the organozinc compound acts as a nucleophile, forming a bond with an electrophilic carbon .
Biochemical Pathways
Organozinc compounds are often used in the synthesis of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the final product .
Pharmacokinetics
As a reagent used in chemical synthesis, it’s likely that its pharmacokinetic properties would depend on the specific context of its use .
Result of Action
As a reagent in organic synthesis, its primary effect would be the formation of new carbon-carbon bonds .
Action Environment
The action of 2,3,5,6-Tetramethylphenylzinc iodide, like other organozinc compounds, can be influenced by various environmental factors. These may include the presence of other reagents, the temperature, and the solvent used . For instance, it is typically stored in a refrigerator and is a solution in Tetrahydrofuran (THF) .
Propiedades
IUPAC Name |
iodozinc(1+);1,2,4,5-tetramethylbenzene-6-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.HI.Zn/c1-7-5-9(3)10(4)6-8(7)2;;/h5H,1-4H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFPLFQYALZLV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C([C-]=C1C)C)C.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylphenylzinc iodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






